Toonaciliatin G
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Overview
Description
Toonaciliatin G is a natural product found in Toona ciliata with data available.
Scientific Research Applications
Anti-Inflammatory Activity
Toonaciliatin K, a compound related to Toonaciliatin G, has shown significant anti-inflammatory activity. In a study by (Gou et al., 2017), it was found to suppress inflammation in lipopolysaccharide-induced RAW264.7 cells and reduce symptoms in adjuvant arthritis rats. The mechanism involves downregulating pro-inflammatory cytokines and inhibiting the MAPK and NF-κB signaling pathways.
Antifungal and Cytotoxic Activities
Toonaciliatin M, another compound from the same family, exhibited moderate antifungal activity against Trichophyton rubrum, as found by (Chen et al., 2009). Similarly, toonamicronoids from Toona microcarpa, closely related to this compound, showed moderate cytotoxic activities against cancer cell lines as reported by (Zhang et al., 2019).
Lung Injury Protection
Toonaciliatin K was also found to be protective against lung injury induced by H1N1 influenza virus infection in mice. The study by (Zeng et al., 2019) suggests that the protective mechanism involves regulating the NF-κB/MyD88/TLR-7 pathway.
Anti-Inflammatory Constituents in Varied Species
This compound was identified among the constituents of Toona ciliata var.henryi, which demonstrated anti-inflammatory activities. This was studied by (Fen, 2014).
Cytotoxic and Anti-Inflammatory Triterpenoids
Compounds related to this compound, isolated from Toona ciliata, showed cytotoxic and anti-inflammatory effects. (Zhang et al., 2012) found that these compounds had notable effects against cancer cell lines and in suppressing nitric oxide production in inflammatory models.
Properties
Molecular Formula |
C25H32O9 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
(1S,2S,3R,4R,7S,8R,10S,12R,14S,15S,17R,19S,20R)-15-(furan-3-yl)-3,4,8,20-tetrahydroxy-2,7,14,20-tetramethyl-6,11,18-trioxahexacyclo[10.8.0.02,10.03,7.014,19.017,19]icosan-5-one |
InChI |
InChI=1S/C25H32O9/c1-20-9-13-17(22(3,29)25(20)16(33-25)7-12(20)11-5-6-31-10-11)21(2)15(32-13)8-14(26)23(4)24(21,30)18(27)19(28)34-23/h5-6,10,12-18,26-27,29-30H,7-9H2,1-4H3/t12-,13+,14+,15-,16+,17+,18-,20-,21+,22+,23-,24-,25+/m0/s1 |
InChI Key |
LJYUJPUTKALHOJ-ATUOXGKOSA-N |
Isomeric SMILES |
C[C@@]12C[C@@H]3[C@H]([C@]4([C@@H](O3)C[C@H]([C@]5([C@@]4([C@H](C(=O)O5)O)O)C)O)C)[C@@]([C@@]16[C@H](O6)C[C@H]2C7=COC=C7)(C)O |
Canonical SMILES |
CC12CC3C(C4(C(O3)CC(C5(C4(C(C(=O)O5)O)O)C)O)C)C(C16C(O6)CC2C7=COC=C7)(C)O |
Synonyms |
toonaciliatin G |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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